![molecular formula C15H15BrClN3O3 B2579408 3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2329625-88-7](/img/structure/B2579408.png)
3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as BRD-7880, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is synthesized using a specific method and has been researched for its mechanism of action and physiological effects. In
Scientific Research Applications
Synthesis and Anti-arrhythmic Applications
Research led by Pękala et al. (2005) focused on the synthesis and structure-activity relationship of new anti-arrhythmic derivatives of imidazolidine-2,4-dione. The study involved the synthesis of halogen-substituted 5-arylidene derivatives and their evaluation in vitro for electrocardiogram effects and anti-arrhythmic activity in a rat model. The findings indicated promising properties of these compounds for class Ia anti-arrhythmic classification according to the Vaughan Williams classification, without showing anticonvulsant or neurotoxic activity (Pękala et al., 2005).
Chemosensitizer for Antibiotic Resistance
Matys et al. (2015) evaluated a series of imidazolidine-4-one derivatives for their potential to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA (methicillin-resistant S. aureus). The study identified compounds with significant potency in increasing the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains, providing insights into new strategies for combating antibiotic resistance (Matys et al., 2015).
Cytotoxic Activity and Structural Analysis
Research by Costa et al. (1995) described the synthesis and in vitro cytotoxic evaluation of various substituted imidazolidinediones and thiazolidinediones. This study provides a foundational understanding of the structural features contributing to cytotoxic activity, which is crucial for the development of novel anticancer agents (Costa et al., 1995).
properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O3/c16-9-1-2-12(17)11(7-9)14(22)19-5-3-10(4-6-19)20-13(21)8-18-15(20)23/h1-2,7,10H,3-6,8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKIAMANXHAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
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